1-(3-Methyl-pyridin-2-ylmethyl)-piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methylpyridin-2-yl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-3-2-4-13-11(10)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLLKFAMAJDZIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398420 |

Source

|

| Record name | 1-[(3-Methylpyridin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524673-92-5 |

Source

|

| Record name | 1-[(3-Methylpyridin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methyl-pyridin-2-ylmethyl)-piperazine chemical properties and structure

An In-depth Technical Guide to 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine: Chemical Properties, Structure, and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, a validated synthetic pathway, and its potential as a versatile scaffold for novel therapeutics. This document is designed to equip scientists with the foundational knowledge required to effectively utilize this molecule in their research endeavors.

Nomenclature and Molecular Structure

1-(3-Methyl-pyridin-2-ylmethyl)-piperazine is a disubstituted piperazine derivative featuring a pyridine ring. The linkage between these two core heterocyclic structures via a methylene bridge creates a unique molecular architecture with distinct chemical properties.

-

IUPAC Name: 1-[(3-Methylpyridin-2-yl)methyl]piperazine

-

CAS Registry Number: 26069-93-6

-

Molecular Formula: C₁₁H₁₇N₃

-

Molecular Weight: 191.27 g/mol

Structural Elucidation

The molecule's structure is composed of two key moieties:

-

3-Methylpyridine (β-Picoline): A six-membered aromatic ring containing one nitrogen atom, with a methyl group at the 3-position. The pyridine ring is electron-deficient and contributes to the molecule's aromaticity and potential for π-stacking interactions.

-

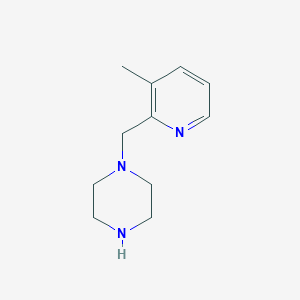

Piperazine: A six-membered saturated heterocycle with two nitrogen atoms at opposite positions.[1] This ring typically adopts a stable chair conformation.[2] The presence of two nitrogen atoms, one tertiary (connected to the methylene bridge) and one secondary, imparts basic properties to the molecule and provides a reactive site for further functionalization.[2][3]

The combination of an aromatic pyridine unit with a flexible, basic piperazine ring makes this scaffold a valuable building block in the design of bioactive compounds.[4]

Caption: 2D structure of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its application in synthesis and drug design. The properties of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine are largely dictated by its constituent pyridine and piperazine rings.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₇N₃ | - |

| Molecular Weight | 191.27 g/mol | Calculated |

| Appearance | Likely a liquid or low-melting solid | Based on similar structures like N-methylpiperazine (-6 °C melting point)[5] |

| Boiling Point | Not readily available; expected to be >200 °C | High due to hydrogen bonding and molecular weight |

| Solubility | Soluble in water and polar organic solvents | The piperazine and pyridine nitrogens can form hydrogen bonds with protic solvents[2][6] |

| pKa | Two pKa values expected. pKa1 ≈ 9.7 (secondary amine), pKa2 ≈ 5.3 (pyridine N) | Based on piperazine (pKa values of 9.73 and 5.35)[2] and 3-methylpyridine (pKa ≈ 5.6)[7] |

The basicity of the piperazine secondary amine (pKa ≈ 9.7) is significantly higher than that of the pyridine nitrogen (pKa ≈ 5.3). This differential basicity is a key feature that can be exploited for selective reactions, such as mono-protonation or mono-alkylation at the more basic piperazine nitrogen under controlled pH conditions.

Synthesis and Reactivity

The synthesis of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine is most efficiently achieved through the nucleophilic substitution of a reactive 2-(halomethyl)pyridine derivative with piperazine. This is a standard and reliable method for constructing N-alkyl piperazine derivatives.[8]

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-stage process:

-

Preparation of the Electrophile: Synthesis of 2-(chloromethyl)-3-methylpyridine hydrochloride from commercially available 2,3-dimethylpyridine (2,3-lutidine).

-

Nucleophilic Substitution: Coupling of the chloromethylpyridine intermediate with piperazine to yield the final product.

Caption: Synthetic workflow for 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine.

Experimental Protocol

Stage 1: Synthesis of 2-(Chloromethyl)-3-methylpyridine Hydrochloride

This procedure is adapted from established methods for the chlorination of methylpyridines.[9][10] The direct chlorination of the methyl group at the 2-position is facilitated by the pyridine nitrogen.

-

Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,3-dimethylpyridine (1.0 eq) and chloroform.

-

Chlorination: Heat the solution to reflux. Add trichloroisocyanuric acid (TCCA) (0.6 eq) portion-wise over 30-60 minutes, ensuring the reaction does not become too vigorous.

-

Reaction Monitoring: Stir the mixture at reflux for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove solid byproducts. Wash the filtrate with a 5% sodium hydroxide solution, followed by water.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Dissolve the residue in dry acetone and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold acetone, and dry to yield 2-(chloromethyl)-3-methylpyridine hydrochloride.

Stage 2: Synthesis of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine

This step involves a standard N-alkylation of piperazine.[8]

-

Setup: In a round-bottom flask, dissolve piperazine (a large excess, e.g., 5-10 eq) in a suitable solvent such as acetonitrile or ethanol. Add a base like potassium carbonate (2.0 eq) to act as an acid scavenger.

-

Addition: Add a solution of 2-(chloromethyl)-3-methylpyridine hydrochloride (1.0 eq) in the same solvent dropwise to the piperazine mixture at room temperature.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction's completion by TLC.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol or by vacuum distillation to yield the pure 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine.

Reactivity Profile

-

N-Alkylation/Acylation: The secondary amine of the piperazine ring is a potent nucleophile and is the primary site for further functionalization. It readily reacts with alkyl halides, acyl chlorides, and isocyanates to form a wide range of derivatives.[3][11]

-

Pyridine Ring Reactions: The pyridine ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene. The nitrogen atom can also be oxidized to an N-oxide, which can alter the reactivity of the ring.

-

Salt Formation: As a di-basic compound, it will readily form salts with acids at either or both of the basic nitrogen centers, a property often used to improve the solubility and handling of amine-containing compounds.[3]

Spectroscopic Characterization

The structural identity of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine can be unequivocally confirmed using standard spectroscopic methods.

-

¹H NMR (Proton NMR):

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting characteristic doublet and triplet splitting patterns.

-

Methylene Bridge (-CH₂-): A singlet around δ 3.6-3.8 ppm.

-

Piperazine Protons: Two broad signals (multiplets) around δ 2.4-2.9 ppm, corresponding to the four protons adjacent to the pyridine-linked nitrogen and the four protons adjacent to the secondary amine.

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.[12]

-

NH Proton: A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm).

-

Methylene Carbon: A signal around δ 60-65 ppm.

-

Piperazine Carbons: Two signals around δ 45-55 ppm.

-

Methyl Carbon: A signal in the aliphatic region (δ 15-20 ppm).

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 191. The primary fragmentation pathway would likely involve the benzylic cleavage of the C-C bond between the methylene bridge and the pyridine ring, or cleavage within the piperazine ring.

-

-

Infrared (IR) Spectroscopy:

Applications in Research and Drug Discovery

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[8][15] Its presence often improves the pharmacokinetic properties of a molecule, such as solubility and bioavailability.[8] The combination of a pyridine ring with a piperazine moiety is known to enhance biological activity.[4]

Derivatives of 1-(pyridin-2-ylmethyl)-piperazine are explored for a wide range of therapeutic targets:

-

Central Nervous System (CNS) Agents: Many antipsychotic, antidepressant, and anxiolytic drugs feature a piperazine core, which often interacts with monoamine pathways.[16]

-

Anticancer Agents: The piperazine scaffold is integral to many kinase inhibitors used in cancer therapy.[1]

-

Antimicrobial and Enzyme Inhibitors: Recent studies have shown that pyridylpiperazine hybrids can act as potent urease inhibitors, which is relevant for treating infections like those caused by Helicobacter pylori.[17]

1-(3-Methyl-pyridin-2-ylmethyl)-piperazine serves as a key starting material for creating libraries of novel compounds. The secondary amine provides a convenient handle for introducing diverse chemical functionalities, allowing for systematic structure-activity relationship (SAR) studies.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents. The compound may be hygroscopic and sensitive to carbon dioxide.[2][6]

Conclusion

1-(3-Methyl-pyridin-2-ylmethyl)-piperazine is a structurally significant heterocyclic compound with a well-defined profile of chemical properties and reactivity. Its straightforward synthesis and the presence of a reactive secondary amine make it an exceptionally valuable building block for synthetic and medicinal chemists. The proven importance of the pyridyl-piperazine scaffold in numerous therapeutic agents underscores its potential for the development of novel and effective drug candidates. This guide provides the essential technical foundation for researchers to leverage the unique attributes of this versatile molecule in their scientific pursuits.

References

-

The Chemistry of Piperazine: Synthesis, Reactions, and Applications. (n.d.). Acme-Hardesty. Retrieved January 21, 2026, from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Piperazine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Galli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5781. [Link]

-

Piperazine. (n.d.). New World Encyclopedia. Retrieved January 21, 2026, from [Link]

-

Gilbile, R., Bhavani, R., & Vyas, R. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). [Link]

-

2-Chloromethylpyridine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Synthesis of 2-chloromethyl-pyridine hydrochloride. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

-

Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-596. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Brito, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-596. [Link]

-

Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1354807. [Link]

-

N-Methylpiperazine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Pyridine, 3-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

3-Methylpyridine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Piperazines [chemenu.com]

- 5. N-Methylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Piperazine [medbox.iiab.me]

- 7. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 10. prepchem.com [prepchem.com]

- 11. Piperazine synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine, 3-methyl- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride

An In-Depth Technical Guide to the Synthesis of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine Dihydrochloride

Authored by a Senior Application Scientist

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The compound 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine is a functionalized pyridylpiperazine derivative, a class of compounds investigated for various central nervous system applications.[3] Its dihydrochloride salt form ensures aqueous solubility and stability, making it suitable for pharmaceutical development and biological screening.

This guide provides a comprehensive, technically detailed overview of a robust synthetic route to 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride. As a self-validating system, each protocol is designed with clear causality for experimental choices, ensuring reproducibility and scientific integrity. We will proceed through a logical, multi-step synthesis, beginning with the preparation of a key electrophilic intermediate, followed by its coupling with piperazine, and concluding with the formation of the final dihydrochloride salt.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages. This approach ensures high purity at each step, simplifying the final isolation and characterization.

-

Stage 1: Synthesis of the Key Intermediate, 2-(Chloromethyl)-3-methylpyridine Hydrochloride. This stage involves the selective chlorination of the methyl group at the 2-position of 3-methylpyridine, creating a reactive electrophile.

-

Stage 2: Nucleophilic Substitution to Form 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine. The synthesized chloromethylpyridine intermediate is reacted with piperazine in a classic SN2 reaction to form the core structure of the target molecule.

-

Stage 3: Formation of the Dihydrochloride Salt. The purified free base is converted to its more stable and water-soluble dihydrochloride salt.

Below is a graphical representation of the complete synthetic workflow.

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of 2-(Chloromethyl)-3-methylpyridine Hydrochloride

Scientific Rationale

The critical step in this synthesis is the selective activation of the methyl group at the 2-position of the pyridine ring for subsequent nucleophilic attack. Direct chlorination of 3-methylpyridine (3-picoline) can lead to a mixture of products and harsh reaction conditions. A more controlled and widely adopted strategy involves the chlorination of the activated methyl group. While methods using pyridine-N-oxides are common, an efficient and relatively safe laboratory-scale method utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent.[4][5] TCCA is a solid, stable, and safer alternative to chlorine gas or phosphorus-based chlorinating agents. The reaction is typically initiated by a radical mechanism, and the resulting product is isolated as its hydrochloride salt to improve stability and ease of handling.

Experimental Protocol

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a powder addition funnel, add 3-methylpyridine (100 g, 1.07 mol), dimethylformamide (DMF, 7 g), and chloroform (400 mL).

-

Chlorination: Heat the solution to reflux. Once refluxing, add trichloroisocyanuric acid (TCCA, 150 g, 0.645 mol) in portions through the addition funnel over approximately 50-60 minutes. The reaction is exothermic and should maintain reflux without external heating during the addition.

-

Reaction Completion: After the addition is complete, continue stirring the mixture under reflux for an additional 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter under vacuum to remove solid by-products.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with 100 mL of 5% aqueous sodium hydroxide solution to remove any acidic impurities.

-

Drying: Dry the organic chloroform phase over anhydrous magnesium sulfate (MgSO₄), then filter.

-

HCl Salt Formation: To the dried filtrate, add dry hydrogen chloride gas (approx. 50 g, 1.37 mol) or a saturated solution of HCl in a suitable solvent like diethyl ether until precipitation is complete.

-

Isolation and Purification: Evaporate the solvent under reduced pressure. To the resulting residue, add 150 mL of dry acetone, stir the slurry, and filter the precipitate under vacuum. Wash the solid product with a small amount of cold acetone and dry to yield 2-(chloromethyl)-3-methylpyridine hydrochloride. A typical yield is around 60-70%.[4]

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) | Molar Ratio |

| 3-Methylpyridine | 93.13 | 100 g | 1.07 | 1 |

| TCCA | 232.41 | 150 g | 0.645 | 0.6 |

| DMF | 73.09 | 7 g | ~0.096 | Catalytic |

| Hydrogen Chloride | 36.46 | ~50 g | ~1.37 | 1.28 |

Stage 2: Synthesis of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine

Scientific Rationale

This stage involves a nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic carbon of the 2-(chloromethyl) group, displacing the chloride leaving group.[6] To prevent the undesired side reaction of N,N'-dialkylation of piperazine, a large excess of piperazine is used. This stoichiometric control ensures that the mono-alkylated product is statistically favored. An inorganic base, such as potassium carbonate (K₂CO₃), is employed to neutralize the hydrochloride salt of the starting material and the hydrogen chloride generated during the reaction, thus freeing the nucleophilic piperazine and driving the reaction to completion. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively solvates the reactants without interfering with the nucleophilic attack.

Caption: Key components in the nucleophilic substitution step.

Experimental Protocol

-

Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 2-(chloromethyl)-3-methylpyridine hydrochloride (25 g, 0.139 mol), anhydrous piperazine (60 g, 0.696 mol), and anhydrous potassium carbonate (48 g, 0.347 mol) in 250 mL of acetonitrile.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in 150 mL of dichloromethane and wash three times with 100 mL of water to remove excess piperazine and any remaining salts.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum to yield the crude product, 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine, typically as an oil or a low-melting solid. The product can be used directly in the next step or purified further by column chromatography if necessary.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) | Molar Ratio |

| 2-(Chloromethyl)-3-methylpyridine HCl | 179.07 | 25 g | 0.139 | 1 |

| Piperazine | 86.14 | 60 g | 0.696 | 5 |

| Potassium Carbonate | 138.21 | 48 g | 0.347 | 2.5 |

Stage 3: Formation of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine Dihydrochloride

Scientific Rationale

The final step is the conversion of the free base product into its dihydrochloride salt.[7] This is a standard procedure in pharmaceutical chemistry to enhance the stability, crystallinity, and aqueous solubility of basic compounds. The target molecule contains two basic nitrogen atoms: the pyridine nitrogen and the unsubstituted secondary amine on the piperazine ring. Both are readily protonated by a strong acid like HCl. By dissolving the free base in a suitable organic solvent and adding a stoichiometric excess of methanolic hydrogen chloride, the dihydrochloride salt precipitates out of the solution as a stable, filterable solid.[8][9]

Experimental Protocol

-

Dissolution: Dissolve the crude 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine from Stage 2 (assuming ~0.139 mol theoretical yield) in 200 mL of methanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrogen chloride in methanol dropwise with stirring until the pH of the solution is strongly acidic (pH 1-2, checked with pH paper). A white precipitate will form.

-

Crystallization: Continue stirring the mixture in the ice bath for 1 hour to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold methanol, followed by a wash with diethyl ether to facilitate drying. Dry the product under vacuum at 50°C to obtain 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride as a white to off-white solid.[7] The melting point should be in the range of 190-194°C.[7]

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Melting Point Analysis: To assess the purity of the final crystalline salt.[7]

Conclusion

This guide outlines a reliable and scalable three-stage synthesis for 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine dihydrochloride. The described protocols are based on established chemical principles, emphasizing safety, efficiency, and purity. By providing a rationale for each step and including detailed experimental procedures, this document serves as a valuable resource for researchers and drug development professionals engaged in the synthesis of novel piperazine-based compounds.

References

-

PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

-

ChemBK. 1-(3-METHYL-PYRIDIN-2-YLMETHYL)-PIPERAZINE DI-HYDROCHLORIDE. [Link]

- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14, 10853-10866. Available from: PubMed Central. [Link]

- Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

European Patent Office. EP 0483932 A1 - Process for the preparation of piperazine derivatives. [Link]

-

Pospisil, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available from: PubMed Central. [Link]

-

de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 582-594. Available from: PubMed. [Link]

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

- Google Patents.

-

ResearchGate. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

Oriental Journal of Chemistry. Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]

- Google Patents. WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.

-

ResearchGate. (PDF) Piperazine: the molecule of diverse pharmacological importance. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-[(3-Methylpyridin-2-yl)methyl]piperazine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature allowing for salt formation, make it a valuable component in drug design.[1] This guide focuses on a specific and increasingly important derivative, 1-[(3-Methylpyridin-2-yl)methyl]piperazine . This compound serves as a critical building block in the synthesis of novel therapeutic agents, particularly in the realms of neuropharmacology and oncology.[2] This document will provide a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the development of next-generation pharmaceuticals.

Chemical Identity and Nomenclature

CAS Number: 524673-92-5

IUPAC Nomenclature: 1-[(3-methylpyridin-2-yl)methyl]piperazine

The structure of 1-[(3-Methylpyridin-2-yl)methyl]piperazine features a piperazine ring linked via a methylene bridge to the 2-position of a 3-methylpyridine ring. This unique combination of a flexible, basic piperazine unit and a substituted aromatic pyridine ring provides a versatile scaffold for further chemical modification.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| Physical State | White to pale yellow solid |

Synthesis and Purification

The synthesis of 1-[(3-methylpyridin-2-yl)methyl]piperazine typically involves a nucleophilic substitution reaction between a reactive derivative of 3-methyl-2-(halomethyl)pyridine and piperazine. A common and effective approach is the reductive amination of 3-methylpicolinaldehyde with piperazine.

General Synthesis Pathway

Sources

The Pyridylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridylpiperazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the development of a multitude of derivatives with diverse and potent biological activities, spanning from central nervous system (CNS) disorders to infectious diseases and oncology. This technical guide provides a comprehensive overview of the biological activities of pyridylpiperazine and its derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. By synthesizing field-proven insights with technical accuracy, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this remarkable scaffold.

Introduction: The Chemical and Pharmacological Significance of the Pyridylpiperazine Moiety

The pyridylpiperazine scaffold consists of a pyridine ring linked to a piperazine ring. This seemingly simple combination of two common heterocyclic moieties gives rise to a structure with unique physicochemical properties that are highly conducive to drug-likeness. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. The piperazine ring, a saturated heterocycle, provides a flexible linker and contains two nitrogen atoms, one of which is typically basic and can be protonated at physiological pH, facilitating interactions with acidic residues in target proteins.

The modular nature of the pyridylpiperazine core allows for extensive chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological profile. This chemical tractability, coupled with its ability to interact with a diverse array of biological targets, has cemented the pyridylpiperazine scaffold as a cornerstone in the development of numerous clinically successful drugs.

Diverse Biological Activities of Pyridylpiperazine Derivatives

The therapeutic landscape of pyridylpiperazine derivatives is remarkably broad, a testament to the scaffold's ability to be tailored for specific biological targets. This section will explore some of the most significant and well-documented biological activities of this chemical class.

Central Nervous System (CNS) Applications

Many piperazine derivatives exhibit pharmacological activity in the central nervous system, primarily through the modulation of monoamine neurotransmitter pathways.[1] This has led to their extensive investigation for various psychiatric and neurological disorders.

Pyridylpiperazine derivatives are prominent ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A subtype.[2] The 5-HT1A receptor is a key target in the treatment of anxiety and depression.[2] Arylpiperazine derivatives, a closely related class, are among the most extensively studied ligands for the 5-HT1A receptor.[2]

-

Mechanism of Action: Compounds acting as 5-HT1A receptor agonists have shown therapeutic potential for depression.[3] For instance, a series of indolealkylpiperazine derivatives with a benzamide moiety were designed based on a selective and potent 5-HT1A receptor agonist, demonstrating the scaffold's utility in developing novel antidepressants.[3] In some contexts, pyridylpiperazine derivatives can also act as antagonists at 5-HT1A receptors.[4]

The dopamine D2 receptor is another crucial target for pyridylpiperazine derivatives, particularly in the context of antipsychotic medications. These compounds often act as antagonists in brain regions with excessive dopamine activity, which is associated with the positive symptoms of schizophrenia, while exhibiting agonist activity in regions with reduced dopamine activity, potentially addressing negative and cognitive symptoms.[5]

Antimicrobial Activity and Efflux Pump Inhibition

The rise of antibiotic resistance has spurred the search for novel strategies to combat bacterial infections. One promising approach is the development of efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics. Pyridylpiperazine derivatives have emerged as a potent class of EPIs, particularly against Gram-negative bacteria.

-

Targeting RND-Type Efflux Pumps: Pyridylpiperazines have been shown to inhibit the Resistance-Nodulation-Division (RND) family of efflux transporters, which are major contributors to multidrug resistance.[6] For example, these compounds can potentiate the activity of antibiotics in E. coli by inhibiting the AcrAB-TolC efflux pump.[6] Structural and molecular dynamics studies have revealed that these inhibitors bind to a unique allosteric site on the transmembrane domain of the AcrB protein, interfering with the proton relay mechanism and preventing the functional catalytic cycle of the pump.[6][7]

-

Activity Against Acinetobacter baumannii : The pyridylpiperazine scaffold has also demonstrated efficacy in inhibiting RND efflux pumps in the high-priority pathogen Acinetobacter baumannii.[8][9] Studies have shown that these compounds can rescue the activity of various classes of antibiotics by primarily inhibiting the AdeJ efflux pump through interactions with key charged residues.[8]

Urease Inhibition

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[10][11] This enzymatic activity is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in the acidic environment of the stomach, and is linked to gastric ulcers and cancer.[10][11]

-

Therapeutic Potential: Pyridylpiperazine derivatives have been synthesized and evaluated as urease inhibitors.[10][11] Several hybrid derivatives have shown potent inhibitory activity, with IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea.[10] In silico molecular docking studies have elucidated the favorable interactions of these inhibitors with the active site of the urease enzyme.[10]

Anticancer Activity

The arylpiperazine scaffold, which shares structural similarities with pyridylpiperazine, has garnered significant attention in cancer research due to its potential as a scaffold for developing anticancer agents.[12] These compounds exhibit cytotoxic effects against a variety of cancer cell lines by interacting with multiple molecular targets implicated in cancer pathogenesis.[12] The versatile nature of this scaffold allows for its application in combination therapies, enhancing its therapeutic potential in oncology.[12]

Structure-Activity Relationship (SAR) Studies

The development of potent and selective pyridylpiperazine derivatives is heavily reliant on a thorough understanding of their structure-activity relationships.

Key Structural Features for Efflux Pump Inhibition

In the context of RND efflux pump inhibition, specific structural features have been identified as crucial for activity. For instance, a primary amine moiety is a common characteristic among the more potent pyridylpiperazine-based EPIs.[9] It is hypothesized that this basic amine interacts with acidic residues in the binding pocket of the efflux pump via a salt bridge.[9] Replacing this amine with a hydrogen bond-donating group like an alcohol leads to a loss of activity.[9]

Modifications for CNS Receptor Targeting

For CNS applications, modifications to the terminal portion of the molecule can significantly impact receptor affinity and selectivity. The length and nature of the linker between the pyridylpiperazine core and other aromatic or functional groups are critical for optimizing interactions with specific serotonin and dopamine receptor subtypes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of pyridylpiperazine derivatives.

Urease Inhibition Assay (Indophenol Method)

This in vitro assay is used to determine the inhibitory activity of compounds against the urease enzyme.

Protocol:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the test compound in 10% DMSO.

-

Prepare the reaction mixture containing the appropriate buffer and urease enzyme.

-

-

Incubation:

-

Add the test compound solution to the reaction mixture.

-

Incubate the mixture at a controlled temperature.

-

-

Substrate Addition:

-

Add a solution of urea to initiate the enzymatic reaction.

-

-

Colorimetric Detection:

-

After a specific incubation period, stop the reaction and use the indophenol method to quantify the amount of ammonia produced.

-

Measure the absorbance at a specific wavelength to determine the extent of urease inhibition.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value for each compound.

-

Efflux Pump Inhibition Assay (Antibiotic Potentiation)

This assay assesses the ability of a compound to inhibit bacterial efflux pumps by measuring the potentiation of antibiotic activity.

Protocol:

-

Bacterial Strains:

-

Use a wild-type bacterial strain and an isogenic strain overexpressing a specific RND efflux pump.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Determine the MIC of a specific antibiotic against the bacterial strains in the absence of the test compound using a broth microdilution method.

-

-

Potentiation Assay:

-

In a 96-well plate, prepare serial dilutions of the test compound.

-

Add a sub-inhibitory concentration of the antibiotic to all wells.

-

Inoculate the wells with the bacterial suspension.

-

-

Incubation and Analysis:

-

Incubate the plate overnight at 37°C.

-

Determine the MIC of the antibiotic in the presence of the test compound. A significant reduction in the antibiotic's MIC indicates efflux pump inhibition.

-

Visualization of Key Concepts

General Synthetic Scheme for Pyridylpiperazine Derivatives

Caption: A generalized workflow for the synthesis of pyridylpiperazine derivatives.

Mechanism of RND Efflux Pump Inhibition

Caption: Allosteric inhibition of an RND efflux pump by a pyridylpiperazine derivative.

Future Directions and Conclusion

The pyridylpiperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Expanding the Scope of Biological Targets: Exploring the activity of pyridylpiperazine derivatives against novel and challenging targets, including those involved in viral infections, inflammatory diseases, and metabolic disorders.

-

Rational Drug Design: Utilizing computational tools and structural biology to design derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

Development of Covalent Inhibitors: Designing pyridylpiperazine derivatives that can form covalent bonds with their targets, potentially leading to increased duration of action and efficacy.

References

-

Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii - PubMed. (2023-10-24). Retrieved from [Link]

-

Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii - PMC - NIH. (2023-10-24). Retrieved from [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC - PubMed Central. (2024-03-13). Retrieved from [Link]

-

Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed. (2022-01-10). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023-12-11). Retrieved from [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - ResearchGate. Retrieved from [Link]

-

Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC. (2022-01-10). Retrieved from [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. Retrieved from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Retrieved from [Link]

-

Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists - ResearchGate. Retrieved from [Link]

-

Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC. Retrieved from [Link]

-

Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed. Retrieved from [Link]

-

(PDF) Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Retrieved from [Link]

-

Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PubMed Central. Retrieved from [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. Retrieved from [Link]

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF - ResearchGate. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Retrieved from [Link]

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. Retrieved from [Link]

-

Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A - MDPI. Retrieved from [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. Retrieved from [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to the Pharmacological Targets of Methyl-Pyridin-Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The methyl-pyridin-piperazine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of pharmacological targets. This technical guide provides an in-depth exploration of the key molecular targets modulated by this chemical motif, offering insights into their mechanisms of action, associated signaling pathways, and the experimental methodologies required for their characterization. By elucidating the causal relationships behind experimental choices and grounding all claims in authoritative references, this document serves as a comprehensive resource for researchers aiming to leverage the therapeutic potential of methyl-pyridin-piperazine derivatives.

Kinase Inhibition: A Prominent Modality for Methyl-Pyridin-Piperazine Compounds

The inhibition of protein kinases represents a cornerstone of targeted therapy, particularly in oncology. The methyl-pyridin-piperazine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors, with notable activity against key players in cancer progression such as FLT3 and Aurora kinases.

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3, a member of the class III receptor tyrosine kinase family, plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1] Activating mutations of FLT3 are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways and aberrant cell growth.[2]

Mechanism of Action and Signaling Pathway:

Upon ligand binding or mutational activation, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates a cascade of downstream pathways, primarily the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which collectively promote cell survival and proliferation while inhibiting apoptosis.[2][3] Methyl-pyridin-piperazine-based inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the FLT3 kinase domain and preventing the phosphorylation of downstream substrates.[4]

Aurora Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are essential for mitotic progression.[5][6] Their overexpression is a common feature in many human cancers, correlating with poor prognosis.

Mechanism of Action and Signaling Pathway:

Aurora kinases regulate various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[7] For instance, Aurora A is crucial for centrosome separation and spindle formation, while Aurora B is a key component of the chromosomal passenger complex that ensures proper kinetochore-microtubule attachments.[5][8] Methyl-pyridin-piperazine derivatives can inhibit Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Quantitative Data for Kinase Inhibitors:

| Compound Class | Target Kinase | IC50 / Kd | Reference |

| Imidazo[4,5-b]pyridine-based | Aurora A | Kd = 7.5 nM | [9] |

| Imidazo[4,5-b]pyridine-based | Aurora B | Kd = 48 nM | [9] |

| Imidazo[4,5-b]pyridine-based | FLT3 | Kd = 6.2 nM | [9] |

| Pyrimidine-4,6-diamine derivative | FLT3 | IC50 = 13.9 ± 6.5 nM | [10] |

| Diketopiperazine derivative | FLT3-ITD | IC50 = 51.93 nM | [11] |

| Pyrrolo[2,1-f][5][12][13]triazine derivative | PI3Kα | IC50 = 5.9 nM | [3] |

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Methyl-pyridin-piperazine compounds have shown promise as modulators of several GPCRs, most notably the chemokine receptor CXCR4.

C-X-C Chemokine Receptor Type 4 (CXCR4)

CXCR4 and its ligand, CXCL12, play a pivotal role in a variety of physiological processes, including hematopoiesis, immune responses, and embryonic development.[13][14] Dysregulation of the CXCR4/CXCL12 axis is implicated in numerous diseases, including cancer metastasis, HIV entry into host cells, and inflammatory disorders.[15][16]

Mechanism of Action and Signaling Pathway:

CXCR4 is a Gαi-coupled receptor. Binding of CXCL12 induces a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[5] This initiates multiple downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and PLC/IP3 pathways, resulting in cell migration, proliferation, and survival.[14][17] Methyl-pyridin-piperazine derivatives can act as antagonists, blocking the binding of CXCL12 and thereby inhibiting these downstream effects.[18]

Calcium Flux Assay for GPCR Antagonism

This assay measures changes in intracellular calcium concentration upon GPCR activation, which can be inhibited by an antagonist.

Materials:

-

Cells expressing the GPCR of interest (e.g., CXCR4)

-

GPCR agonist (e.g., CXCL12)

-

Test compound (methyl-pyridin-piperazine derivative)

-

FLIPR Calcium 5 Assay Kit

-

Black-walled, clear-bottom 96- or 384-well plates

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and culture overnight to form a confluent monolayer.

-

Dye Loading: a. Remove the culture medium and add 100 µL of the FLIPR Calcium 5 dye loading solution to each well. b. Incubate for 1 hour at 37°C.

-

Compound Addition: Add the test compound at various concentrations to the wells and incubate for a predetermined time.

-

Agonist Stimulation and Measurement: a. Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). b. Add the GPCR agonist to all wells to stimulate the receptor. c. Measure the fluorescence intensity over time to monitor the intracellular calcium flux.

-

Data Analysis: a. Determine the dose-response curve for the antagonist's inhibition of the agonist-induced calcium flux. b. Calculate the IC50 value of the antagonist. [7][19]

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia produced by urease, which is inhibited in the presence of an inhibitor.

Materials:

-

Jack bean urease

-

Urea solution

-

Test compound (methyl-pyridin-piperazine derivative)

-

Phosphate buffer

-

Phenol-nitroprusside solution

-

Alkaline hypochlorite solution

-

96-well microplate

Procedure:

-

Assay Preparation: a. In a 96-well plate, add 25 µL of the test compound solution at various concentrations. b. Add 25 µL of the urease enzyme solution to each well. c. Incubate for 15 minutes at 30°C.

-

Reaction Initiation: Add 50 µL of the urea solution to each well to start the reaction. Incubate for 10 minutes at 30°C.

-

Color Development: a. Add 50 µL of the phenol-nitroprusside solution to each well. b. Add 50 µL of the alkaline hypochlorite solution to each well. c. Incubate for 30 minutes at 37°C for color development.

-

Data Analysis: a. Measure the absorbance at 630 nm using a microplate reader. b. Calculate the percentage of urease inhibition for each concentration of the test compound. c. Determine the IC50 value. [14][20]

Conclusion

The methyl-pyridin-piperazine scaffold represents a highly versatile and pharmacologically privileged motif in drug discovery. Its ability to potently and selectively interact with a range of therapeutically relevant targets, including kinases, GPCRs, and enzymes, underscores its importance for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the key pharmacological targets of methyl-pyridin-piperazine compounds, the underlying signaling pathways, and the essential experimental protocols for their characterization. By leveraging this knowledge, researchers can more effectively design and optimize new chemical entities with improved efficacy and safety profiles, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.

References

-

Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

-

Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]

-

The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. Frontiers in Immunology. [Link]

-

CXCR4 Signaling. QIAGEN GeneGlobe. [Link]

-

Cytotoxicity Assay Protocol. protocols.io. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]

-

Regulation of CXCR4 Signaling. PMC. [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

-

In vitro kinase assay. protocols.io. [Link]

-

Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. [Link]

-

Schematic diagram representing the Aurora A, B, & C kinases domains. ResearchGate. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. [Link]

-

Urease Test Protocol. American Society for Microbiology. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. ResearchGate. [Link]

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers. [Link]

-

Aurora kinases: structure, functions and their association with cancer. SciSpace. [Link]

-

Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. PubMed. [Link]

-

Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]

-

Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. PubMed. [Link]

-

Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Arkivoc. [Link]

-

Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents. MDPI. [Link]

-

Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4. ScholarWorks@GSU. [Link]

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]

-

Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. NIH. [Link]

-

Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PMC. [Link]

-

Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. PMC. [Link]

-

An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. eScholarship.org. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... ResearchGate. [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[5][12][13]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

-

The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]

-

FLT3 Signaling. Reactome Pathway Database. [Link]

-

RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]

-

Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

-

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC. [Link]

-

Progress in Structure Based Drug Design for G Protein-Coupled Receptors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Patch Clamp Protocol [labome.com]

- 18. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Literature review on the therapeutic applications of piperazine derivatives

An In-depth Technical Guide to the Therapeutic Applications of Piperazine Derivatives

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a "privileged scaffold" in medicinal chemistry. Its unique combination of structural, stereochemical, and physicochemical properties—including its common presence in a protonated state at physiological pH, which enhances aqueous solubility and allows for crucial interactions with biological targets—has cemented its role as a cornerstone in modern drug design. This guide provides a comprehensive exploration of the vast therapeutic landscape of piperazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and applications across a spectrum of diseases. We will examine their critical role in the treatment of neuropsychiatric disorders, their impact on oncology as kinase inhibitors, and their continued relevance in combating infectious diseases. This whitepaper offers researchers, scientists, and drug development professionals an in-depth analysis of the synthesis, biological evaluation, and clinical significance of this remarkable class of compounds.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine core is a ubiquitous feature in a multitude of clinically successful drugs. Its prevalence stems from a favorable combination of attributes:

-

Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a rigid scaffold that can be precisely oriented within a binding pocket, while still allowing for some conformational flexibility.

-

Basic Nitrogen Centers: The two nitrogen atoms are basic, with pKa values typically in the range of 5.5 to 9.8. This allows them to be protonated at physiological pH, forming cationic centers that can engage in strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein targets.

-

Synthetic Tractability: The secondary amine nature of the nitrogen atoms makes them ideal handles for synthetic modification, allowing for the straightforward introduction of a wide variety of substituents at the 1 and 4 positions. This facilitates the rapid generation of compound libraries for SAR studies.

-

Improved Pharmacokinetic Properties: The inclusion of a piperazine moiety often enhances the aqueous solubility and oral bioavailability of a drug candidate, crucial properties for successful drug development.

These features have enabled piperazine derivatives to target a wide array of biological macromolecules, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, leading to their development as antipsychotics, antidepressants, anticancer agents, antivirals, antifungals, and more.

Therapeutic Applications in Neuropsychiatric Disorders

Piperazine derivatives have made a profound impact on the treatment of central nervous system (CNS) disorders.[1][2][3] Their ability to traverse the blood-brain barrier and interact with various neurotransmitter receptors makes them ideal candidates for antipsychotic, antidepressant, and anxiolytic drugs.[3][4]

Antipsychotics

Many atypical antipsychotics incorporate a piperazine ring, which is crucial for their interaction with dopamine (D2) and serotonin (5-HT2A) receptors. The "dopamine-serotonin hypothesis" of schizophrenia posits that an imbalance in these neurotransmitter systems contributes to the positive and negative symptoms of the disorder.

-

Mechanism of Action: Phenylpiperazine derivatives, such as aripiprazole and olanzapine, act as partial agonists at D2 receptors and antagonists at 5-HT2A receptors. This dual action is thought to reduce dopaminergic hyperactivity in the mesolimbic pathway (alleviating positive symptoms) while enhancing dopamine release in the prefrontal cortex (improving negative and cognitive symptoms). The nitrogen atoms of the piperazine ring are key for forming salt bridges with acidic residues in the receptor binding pockets.

-

Key Examples:

-

Aripiprazole: Used for schizophrenia and bipolar disorder.

-

Olanzapine: Features a piperazine ring integrated into a thienobenzodiazepine system.[5]

-

Ziprasidone: Another widely prescribed atypical antipsychotic.

-

Clozapine: An effective antipsychotic, particularly for treatment-resistant schizophrenia.[3]

-

Antidepressants and Anxiolytics

Piperazine derivatives are also prominent in the treatment of depression and anxiety.

-

Mechanism of Action: Drugs like vortioxetine and buspirone target various serotonin receptors and transporters.[3] Vortioxetine, for example, acts as a serotonin reuptake inhibitor (SRI) and also modulates several 5-HT receptors (e.g., 5-HT1A agonism, 5-HT3 antagonism). This multimodal activity is believed to contribute to its antidepressant and anxiolytic effects. The piperazine moiety in these molecules often serves as a scaffold to correctly position the pharmacophoric elements for optimal receptor interaction.

-

Key Examples:

Applications in Oncology

The piperazine scaffold is integral to many targeted cancer therapies, particularly kinase inhibitors.

-

Mechanism of Action: Kinases are a class of enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Piperazine-containing drugs, such as imatinib, are designed to bind to the ATP-binding pocket of a target kinase, preventing its catalytic activity. The piperazine ring often serves as a versatile linker, and its basicity can be leveraged to form a salt bridge with acidic residues in the hinge region of the kinase.[5]

-

Key Examples:

-

Imatinib (Gleevec): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It targets the Bcr-Abl fusion protein.

-

Erlotinib: An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.

-

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used for renal cell carcinoma and GIST.

-

Role in Infectious Diseases

Historically, piperazine itself was widely used as an anthelmintic agent.[6][7] Its derivatives continue to be vital in combating a range of infectious diseases.

-

Anthelmintic Action: Piperazine and its salts cause flaccid paralysis in parasitic worms, such as roundworms and pinworms, by blocking acetylcholine at the myoneural junction.[6][8] This allows the host's peristalsis to expel the paralyzed worms.[6]

-

Antiviral Agents: Several antiviral drugs incorporate the piperazine scaffold. For instance, some HIV protease inhibitors utilize the piperazine ring as a part of their backbone to fit into the active site of the viral protease, an enzyme essential for viral replication.

-

Antibacterial and Antifungal Agents: The piperazine ring is found in some broad-spectrum antibiotics. For example, ciprofloxacin, a fluoroquinolone antibiotic, contains a piperazine moiety that is important for its antibacterial activity and pharmacokinetic properties. Additionally, itraconazole, an antifungal agent, features a piperazine ring.

Data Summary: Prominent Piperazine-Based Drugs

| Drug Name | Trade Name | Therapeutic Area | Primary Target(s) | Year of First Approval |

| Aripiprazole | Abilify | Antipsychotic | D2 (partial agonist), 5-HT2A (antagonist) | 2002 |

| Imatinib | Gleevec | Anticancer | Bcr-Abl, c-KIT, PDGFR | 2001 |

| Vortioxetine | Trintellix | Antidepressant | SERT, 5-HT1A, 5-HT3 | 2013 |

| Ciprofloxacin | Cipro | Antibacterial | DNA gyrase, Topoisomerase IV | 1987 |

| Sildenafil | Viagra | Erectile Dysfunction | PDE5 | 1998 |

| Cetirizine | Zyrtec | Antihistamine | H1 receptor (inverse agonist) | 1995 |

Experimental Protocols

General Synthesis of a 1,4-Disubstituted Piperazine Derivative

This protocol describes a common two-step synthesis involving N-alkylation or N-arylation of piperazine.

Objective: To synthesize 1-benzyl-4-phenylpiperazine.

Materials:

-

Piperazine

-

Benzyl bromide

-

Bromobenzene

-

Potassium carbonate (K2CO3)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Monobenzylation of Piperazine

-

Dissolve piperazine (2 equivalents) in a suitable solvent like DMF.

-

Add K2CO3 (1.5 equivalents) to the solution.

-

Slowly add benzyl bromide (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (1-benzylpiperazine) by column chromatography.

Step 2: Buchwald-Hartwig Amination

-

In a reaction vessel, combine 1-benzylpiperazine (1 equivalent), bromobenzene (1.2 equivalents), the palladium catalyst, and the ligand.

-

Add a base (e.g., sodium tert-butoxide) and toluene.

-

Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer and concentrate it.

-

Purify the final product, 1-benzyl-4-phenylpiperazine, by column chromatography.

Causality: The use of excess piperazine in Step 1 minimizes the formation of the disubstituted byproduct. The Buchwald-Hartwig amination in Step 2 is a powerful and widely used method for forming C-N bonds, essential for creating arylpiperazines.

Future Perspectives and Challenges

The piperazine scaffold will undoubtedly continue to be a mainstay in drug discovery.[9] Future research will likely focus on:

-

Multi-Target Ligands: Designing piperazine derivatives that can modulate multiple targets simultaneously to treat complex diseases like cancer and neurodegenerative disorders.[5]

-

Novel Scaffolds: Using the piperazine ring as a starting point for developing novel, more complex heterocyclic systems with improved properties.

-

Targeting Protein-Protein Interactions: Developing piperazine-based molecules that can disrupt disease-causing protein-protein interactions, a challenging but promising area of drug discovery.

However, challenges remain. Achieving selectivity for a specific receptor subtype or kinase is often difficult and can lead to off-target side effects. The "drug-like" properties of piperazine derivatives, while generally favorable, must be carefully optimized for each new therapeutic target.

Conclusion

The piperazine ring is a testament to the power of a privileged scaffold in medicinal chemistry. Its synthetic accessibility and favorable pharmacological properties have enabled the development of a vast and diverse array of life-saving medicines. From managing the symptoms of schizophrenia to providing targeted cancer therapies, piperazine derivatives have had an immeasurable impact on human health. As our understanding of disease biology deepens, the versatility of the piperazine scaffold will continue to provide a robust foundation for the design of the next generation of innovative therapeutics.

References

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. youtube.com [youtube.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine

Abstract

This technical guide provides an in-depth spectroscopic characterization of 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer a cohesive analytical narrative. We will explore the causal relationships between the molecular structure and its spectral output across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating experimental protocols to ensure accurate structural elucidation and characterization.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development, N-aryl and N-heteroaryl piperazine derivatives are privileged scaffolds, forming the core of numerous therapeutic agents.[1] The compound 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine is a structurally significant molecule combining a 2,3-disubstituted pyridine ring with a piperazine moiety.[2][3] This unique combination necessitates a rigorous and multi-faceted analytical approach to unambiguously confirm its identity, purity, and structure.

The inherent reactivity and potential for isomerism in such structures demand more than a cursory spectral check. A comprehensive analysis using orthogonal spectroscopic techniques—NMR for detailed atomic connectivity, IR for functional group confirmation, and MS for molecular weight and fragmentation analysis—is not just best practice; it is essential for regulatory compliance and successful drug development. This guide provides the foundational principles and practical methodologies for this critical task.

Molecular Structure